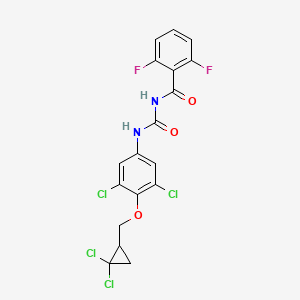
Benzamide, N-(((3,5-dichloro-4-((2,2-dichlorocyclopropyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, N-(((3,5-dichloro-4-((2,2-dichlorocyclopropyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro-: is a complex organic compound known for its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(((3,5-dichloro-4-((2,2-dichlorocyclopropyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro- typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes halogenation, cyclopropanation, and amination reactions. Specific reagents and catalysts are used to achieve the desired chemical transformations under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process is optimized to minimize by-products and waste, adhering to environmental and safety regulations.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, altering its chemical properties.
Substitution: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions, where halogens are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various substituted benzamides.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound may be used to study the effects of halogenated benzamides on biological systems. It can serve as a model compound for investigating the interactions between halogenated organic molecules and biological targets.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s reactivity and ability to interact with biological molecules make it a candidate for drug discovery and development.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its unique chemical structure allows for the design of products with tailored functionalities.
作用機序
The mechanism of action of Benzamide, N-(((3,5-dichloro-4-((2,2-dichlorocyclopropyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro- involves its interaction with specific molecular targets. The compound’s halogen atoms and functional groups enable it to bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling processes.
類似化合物との比較
- Benzamide, N-(((3,5-dichloro-4-((2,2-dichlorocyclopropyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro-
- Fluoxapiprolin: Known for its fungicidal properties.
- Fluopimomide: Used in crop protection against harmful microorganisms.
Comparison: Compared to similar compounds, Benzamide, N-(((3,5-dichloro-4-((2,2-dichlorocyclopropyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro- stands out due to its unique combination of halogen atoms and functional groups. This structural uniqueness contributes to its distinct reactivity and potential applications. While compounds like Fluoxapiprolin and Fluopimomide are primarily used in agriculture, Benzamide, N-(((3,5-dichloro-4-((2,2-dichlorocyclopropyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro- has broader applications in chemistry, biology, medicine, and industry.
特性
CAS番号 |
77366-16-6 |
|---|---|
分子式 |
C18H12Cl4F2N2O3 |
分子量 |
484.1 g/mol |
IUPAC名 |
N-[[3,5-dichloro-4-[(2,2-dichlorocyclopropyl)methoxy]phenyl]carbamoyl]-2,6-difluorobenzamide |
InChI |
InChI=1S/C18H12Cl4F2N2O3/c19-10-4-9(5-11(20)15(10)29-7-8-6-18(8,21)22)25-17(28)26-16(27)14-12(23)2-1-3-13(14)24/h1-5,8H,6-7H2,(H2,25,26,27,28) |
InChIキー |
NFXZVKGFNWNQEQ-UHFFFAOYSA-N |
正規SMILES |
C1C(C1(Cl)Cl)COC2=C(C=C(C=C2Cl)NC(=O)NC(=O)C3=C(C=CC=C3F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,3'-[Sulfanediylbis(methylene)]di(butan-2-one)](/img/structure/B14434473.png)
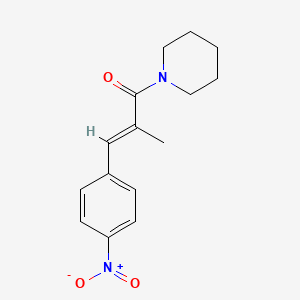
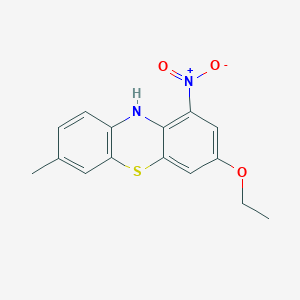
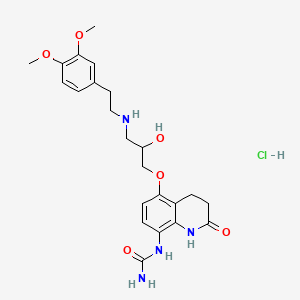
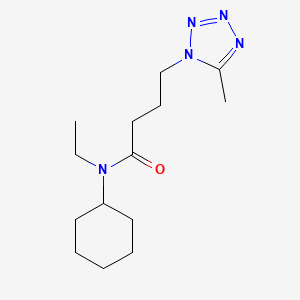
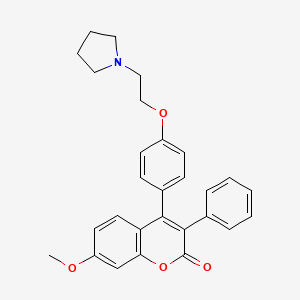
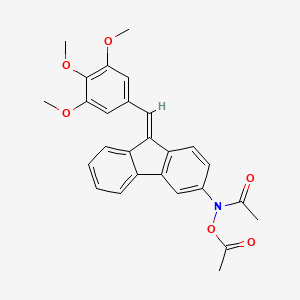
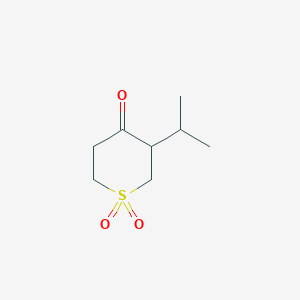
![N-(3-Hydroxypropyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B14434523.png)
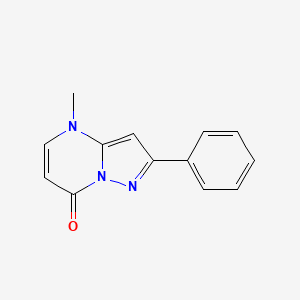
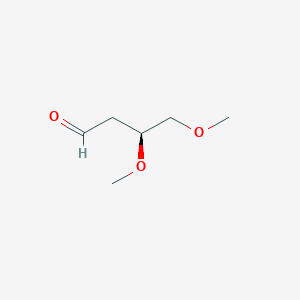
![N-[(Benzyloxy)carbonyl]-L-valyl-L-alanyl-L-leucinamide](/img/structure/B14434536.png)

